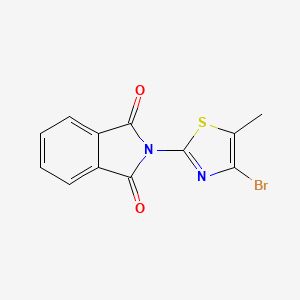
2-(4-Bromo-5-metiltiazol-2-il)isoindolina-1,3-diona
Descripción general
Descripción
“2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C12H7BrN2O2S and a molecular weight of 323.17 g/mol. It is offered by various chemical suppliers for research and pharmaceutical testing .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . Another synthesis method involves simple heating and relatively quick solventless reactions .Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione” is defined by its molecular formula C12H7BrN2O2S. Detailed structural analysis would require more specific data such as crystallographic or spectroscopic studies.Chemical Reactions Analysis
The synthesis of isoindoline derivatives involves a domino reaction with a donor-acceptor cyclopropane and various primary amines . The specific chemical reactions involving “2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione” would depend on the reaction conditions and the presence of other reactants.Aplicaciones Científicas De Investigación
Actividad antioxidante
Los derivados del tiazol, incluyendo "2-(4-Bromo-5-metiltiazol-2-il)isoindolina-1,3-diona", se ha encontrado que exhiben propiedades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a presiones ambientales y de otro tipo.
Actividad antiinflamatoria
Se ha informado que los compuestos de tiazol poseen propiedades antiinflamatorias . Potencialmente se pueden usar en el tratamiento de enfermedades caracterizadas por inflamación, como la artritis, el asma y las enfermedades autoinmunes .
Actividad antimicrobiana y antifúngica
Los derivados del tiazol han mostrado actividades antimicrobianas y antifúngicas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos agentes antimicrobianos y antifúngicos, los cuales son cruciales en la lucha contra las enfermedades infecciosas .
Actividad antiviral
También se ha encontrado que los compuestos de tiazol exhiben propiedades antivirales . Potencialmente se podrían utilizar en el desarrollo de nuevos medicamentos antivirales, particularmente importantes en la era de las enfermedades virales emergentes y reemergentes .
Actividad antitumoral y citotóxica
Los derivados del tiazol han demostrado actividades antitumorales y citotóxicas . Han mostrado actividad de inhibición del crecimiento contra ciertas líneas celulares cancerosas . Esto sugiere su uso potencial en la terapia del cáncer .
Actividad neuroprotectora
Se ha informado que los compuestos de tiazol poseen propiedades neuroprotectoras . Esto significa que potencialmente se podrían utilizar en el tratamiento de enfermedades neurodegenerativas, como la enfermedad de Alzheimer y la enfermedad de Parkinson .
Estas son solo algunas de las muchas aplicaciones potenciales de "this compound" y derivados similares del tiazol en la investigación científica. Es importante tener en cuenta que si bien estos compuestos muestran promesas en estas áreas, se necesita más investigación para comprender completamente sus mecanismos de acción y posibles efectos secundarios .
Mecanismo De Acción
Target of Action
The primary target of 2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.
Mode of Action
2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione interacts with the human dopamine receptor D2 at its allosteric binding site . The compound’s interaction with the receptor affects the receptor’s affinity for dopamine, influencing the receptor’s activity and leading to changes in the signaling pathways it regulates.
Pharmacokinetics
The compound’s interaction with the dopamine receptor d2 suggests that it can cross the blood-brain barrier and exert its effects in the central nervous system .
Result of Action
The interaction of 2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione with the dopamine receptor D2 can lead to changes in the receptor’s activity and the signaling pathways it regulates. This can result in various molecular and cellular effects, potentially influencing mood, motivation, and attention .
Propiedades
IUPAC Name |
2-(4-bromo-5-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O2S/c1-6-9(13)14-12(18-6)15-10(16)7-4-2-3-5-8(7)11(15)17/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVCLQSVPFNANK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N2C(=O)C3=CC=CC=C3C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



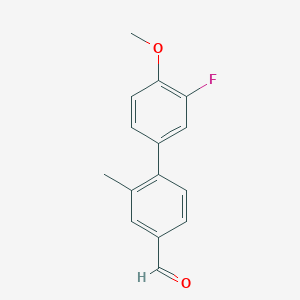
![[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1447584.png)
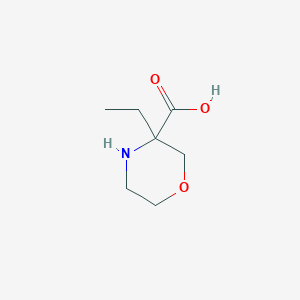
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1447588.png)
![tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1447590.png)
![Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447593.png)
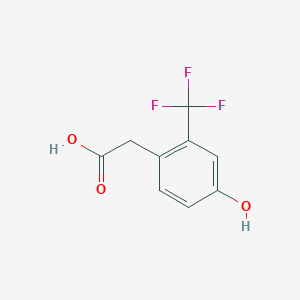


![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine](/img/structure/B1447598.png)
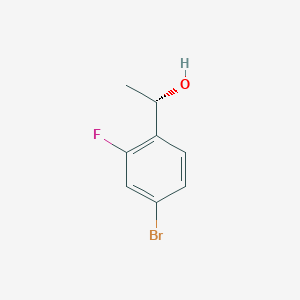
![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B1447601.png)

![2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole](/img/structure/B1447603.png)